molecular formula C14H14Br2N2 B13681045 1,2-Bis(3-bromophenyl)-1,2-ethanediamine

1,2-Bis(3-bromophenyl)-1,2-ethanediamine

Cat. No.: B13681045
M. Wt: 370.08 g/mol
InChI Key: ZDBDQKXPNYRIKQ-UHFFFAOYSA-N
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Description

1,2-Bis(3-bromophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-bromophenyl)-1,2-ethanediamine typically involves the reaction of 3-bromobenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-bromophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

1,2-Bis(3-bromophenyl)-1,2-ethanediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The ethanediamine backbone provides flexibility and additional functional groups for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of bromine atoms.

    1,2-Bis(4-bromophenyl)ethane: A related compound with bromine atoms in the para position.

    1,2-Bis(3-bromophenyl)ethanediol: A similar compound with hydroxyl groups instead of amino groups.

Uniqueness

1,2-Bis(3-bromophenyl)-1,2-ethanediamine is unique due to the presence of both bromophenyl groups and an ethanediamine backbone, which provides a combination of reactivity and flexibility not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14Br2N2

Molecular Weight

370.08 g/mol

IUPAC Name

1,2-bis(3-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14Br2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2

InChI Key

ZDBDQKXPNYRIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(C2=CC(=CC=C2)Br)N)N

Origin of Product

United States

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